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molecular formula C12H16N2O3 B8767611 N-(3-methylbutyl)-4-nitrobenzamide

N-(3-methylbutyl)-4-nitrobenzamide

Cat. No. B8767611
M. Wt: 236.27 g/mol
InChI Key: HMHXXYFBPPJKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187472B2

Procedure details

4-Nitrobenzoic acid (0.8 g, 4.79 mmol) and 1-hydroxybenzotriazole hydrate (1.1 g, 7.18 mmol) in dimethylformamide (20 mL) was treated with N-methylmorpholine (1.8 mL, 16.75 mmol) and 3-methylbutan-1-amine (0.724 mL, 6.22 mmol) followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.38 g, 7.18 mmol). The reaction mixture was stirred at room temperature for 17 hours. Water was added and the resulting suspension was stirred for 2 hours. The suspension was filtered and the solid collected was washed with water and dried to provide the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.724 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].O.ON1C2C=CC=CC=2N=N1.CN1CCOCC1.[CH3:31][CH:32]([CH3:36])[CH2:33][CH2:34][NH2:35].Cl.CN(C)CCCN=C=NCC>CN(C)C=O.O>[CH2:34]([NH:35][C:8](=[O:10])[C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=1)[CH2:33][CH:32]([CH3:36])[CH3:31] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.724 mL
Type
reactant
Smiles
CC(CCN)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC(C)C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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